1-[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2-methylpropan-1-one
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Overview
Description
10-Isobutyryl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes an isobutyryl group, a methoxyphenyl group, and a hexahydro-dibenzo-diazepine core. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-isobutyryl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under controlled microwave irradiation, which enhances the reaction rate and yield. The general reaction conditions include:
Reactants: Appropriate starting materials such as substituted benzaldehydes and amines.
Catalyst: Silica-supported fluoroboric acid.
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is carried out at elevated temperatures, typically around 150-200°C.
Time: The reaction time varies but is generally completed within 30-60 minutes under microwave irradiation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and advanced microwave technology can facilitate the large-scale production of this compound with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
10-Isobutyryl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
10-Isobutyryl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anxiolytic agent.
Medicine: Explored for its potential therapeutic effects on the central nervous system, particularly in the treatment of anxiety disorders.
Mechanism of Action
The mechanism of action of 10-isobutyryl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:
Pathways Involved: By modulating GABAergic neurotransmission, the compound exerts anxiolytic and potentially sedative effects, making it a candidate for the treatment of anxiety and related disorders.
Comparison with Similar Compounds
Similar Compounds
- 11-(3-Fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
- 10-Isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
Uniqueness
10-Isobutyryl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isobutyryl and methoxyphenyl groups contributes to its distinct reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C26H30N2O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H30N2O3/c1-16(2)25(30)28-21-12-7-6-11-19(21)27-20-14-26(3,4)15-22(29)23(20)24(28)17-9-8-10-18(13-17)31-5/h6-13,16,24,27H,14-15H2,1-5H3 |
InChI Key |
HHALJFYIHUVBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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